Sotagliflozin

Description

Sotagliflozin is an orally administered dual inhibitor of sodium-glucose co-transporters SGLT1 and SGLT2. It is primarily used in conjunction with insulin to enhance glycemic control in patients with type 1 diabetes mellitus. By inhibiting SGLT1, this compound reduces glucose absorption in the intestines, while SGLT2 inhibition promotes glucose excretion through the urine. This dual action not only helps in lowering blood sugar levels but also aids in weight management and may have cardiovascular benefits. Clinical studies have shown that this compound can lead to significant reductions in HbA1c levels, which is a critical marker for long-term glucose control.

Properties

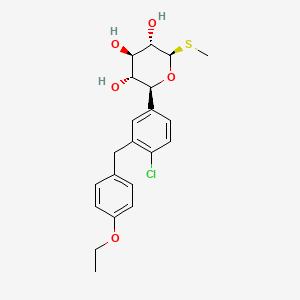

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDRXGFQVGOQKS-CRSSMBPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144314 | |

| Record name | LX-4211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018899-04-1 | |

| Record name | Sotagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LX-4211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotagliflozin's Dual SGLT1/SGLT2 Inhibition: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Sotagliflozin is a first-in-class oral dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1][2] This unique mechanism of action differentiates it from selective SGLT2 inhibitors by combining the benefits of reduced renal glucose reabsorption with delayed intestinal glucose absorption.[3][4] By targeting SGLT2, primarily located in the kidneys, this compound promotes urinary glucose excretion.[5][6] Simultaneously, its inhibition of SGLT1 in the gastrointestinal tract blunts postprandial glucose excursions.[5][7] This dual action provides comprehensive glycemic control and has demonstrated cardiovascular and renal benefits in clinical trials.[8][9] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound exerts its therapeutic effects by competitively inhibiting two key glucose transport proteins: SGLT2 and SGLT1. These transporters play distinct but crucial roles in glucose homeostasis.

SGLT2 Inhibition in the Kidney

SGLT2 is a high-capacity, low-affinity transporter responsible for approximately 90-97% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[6][10][11] It is located predominantly in the S1 and S2 segments of the renal proximal tubule.[10][12] By inhibiting SGLT2, this compound reduces the renal threshold for glucose, leading to increased urinary glucose excretion (glycosuria).[5][6] This process directly lowers plasma glucose concentrations in an insulin-independent manner.[8]

SGLT1 Inhibition in the Intestine and Kidney

SGLT1 is a high-affinity, low-capacity transporter. Its primary role is in the small intestine, where it is responsible for the absorption of dietary glucose and galactose.[2][3][6] this compound's inhibition of intestinal SGLT1 delays and reduces glucose absorption, leading to a significant decrease in postprandial glucose (PPG) and insulin spikes.[5][7][13] This action is particularly beneficial for managing glycemic variability.[4]

In the kidney, SGLT1 is located in the more distal S3 segment of the proximal tubule and is responsible for reabsorbing the remaining 3-10% of filtered glucose not captured by SGLT2.[6][10][14] this compound's inhibition of renal SGLT1 further contributes to glycosuria, complementing the effect of SGLT2 inhibition.[10] Additionally, delayed intestinal glucose absorption due to SGLT1 inhibition has been shown to stimulate the release of gastrointestinal peptides like glucagon-like peptide-1 (GLP-1).[6][15]

Quantitative Pharmacological Data

The dual inhibitory action of this compound is quantified by its binding affinity (IC₅₀) for SGLT1 and SGLT2, as well as its pharmacokinetic and pharmacodynamic profiles observed in clinical studies.

Table 1: Inhibitor Potency and Selectivity

This compound has a 20-fold greater selectivity for SGLT2 over SGLT1.[16] While this ratio is lower than highly selective SGLT2 inhibitors, its potent inhibition of SGLT1 is a key differentiator.[1]

| Inhibitor | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT1/SGLT2) |

| This compound | 1.8[7][15] | 36[7][15] | ~20x[16] |

| Canagliflozin | 4.2[7][15] | 663[7][15] | ~158x |

| Dapagliflozin | 0.5 - 1.1 | 680 - 1400 | >1200x[17] |

| Empagliflozin | 1.1 - 3.1 | 4800 - 6200 | >2500x[17] |

Table 2: Pharmacokinetic (PK) Profile in Healthy Subjects

This compound is rapidly absorbed following oral administration, with a half-life that supports once-daily dosing.[18][19]

| Parameter (400 mg dose, Day 8) | Value | Reference |

| Tₘₐₓ (Median time to max concentration) | 1.00 hour | [20] |

| Cₘₐₓ (Max plasma concentration) | 1040 ng/mL | [20] |

| t₁/₂z (Terminal half-life) | 22.4 hours | [20] |

| Rₐ꜀ (Accumulation ratio for AUC) | 1.84 | [18] |

Table 3: Pharmacodynamic (PD) and Clinical Outcomes

The dual mechanism translates to significant improvements in glycemic control and other metabolic parameters.

| Outcome Measure | Result | Clinical Context | Reference |

| Rate of Oral Glucose Appearance (RaO AUC₀₋₁ hr) | Significantly lowered vs. placebo and canagliflozin 5.25 hrs post-dose | Demonstrates prolonged local inhibition of intestinal SGLT1 | [13] |

| Postprandial Glucose (PPG AUC₀₋₅ hr) | Significantly lowered vs. placebo and canagliflozin 5.25 hrs post-dose | Highlights effective reduction of glucose spikes after meals | [13] |

| Urinary Glucose Excretion (UGE) | Significantly elevated in 200 mg and 400 mg dose groups vs. placebo | Confirms potent renal SGLT2 inhibition | [18] |

| HbA1c Change from Baseline | -0.56% (this compound) vs. -0.03% (Placebo) | 29-day study in T1DM patients on insulin | [16] |

| Body Weight Change | -1.7 kg (this compound) vs. +0.5 kg (Placebo) | 29-day study in T1DM patients on insulin | [16] |

Experimental Protocols

The mechanism of action and pharmacodynamic effects of this compound have been elucidated through rigorous clinical trials. The methodology of a key study is detailed below.

Protocol: Assessing Intestinal Glucose Absorption (NCT01916863)

This study was designed to directly measure the effect of this compound on the rate of intestinal glucose absorption compared to a selective SGLT2 inhibitor and placebo.[13]

-

Study Design: A randomized, double-blind, 3-period crossover study.[13]

-

Participants: 24 healthy volunteers were randomized into two cohorts.[13]

-

Interventions: Participants received single oral doses of this compound 400 mg, canagliflozin 300 mg, or a matching placebo on three separate test days.[13]

-

Methodology (Dual Glucose Tracer):

-

Stable Isotope Infusion: A continuous intravenous infusion of [U-¹³C₆] glucose was administered to measure endogenous glucose production.[13]

-

Labeled Meals: Standardized mixed meals containing glucose labeled with different isotopes were given at specific time points post-dose.

-

Blood Sampling: Frequent blood samples were collected to measure plasma concentrations of the different glucose tracers, insulin, and other hormones.

-

-

Primary Outcome: The rate of appearance of oral glucose (RaO) in the plasma, calculated from the tracer data, which directly reflects the speed and amount of intestinal glucose absorption.[13]

-

Key Findings: this compound significantly delayed and blunted RaO and lowered PPG and insulin levels, particularly after the lunch meal served more than 5 hours after dosing, demonstrating a prolonged local inhibitory effect on intestinal SGLT1.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. This compound, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjpms.com [irjpms.com]

- 9. cardiovascularnews.com [cardiovascularnews.com]

- 10. bioengineer.org [bioengineer.org]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. karger.com [karger.com]

- 13. This compound Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nursingcenter.com [nursingcenter.com]

- 15. OR22-5 this compound Decreases Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. A Review of the Potential Role of this compound: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of this compound After Multiple Ascending Doses in Chinese Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of this compound After Multiple Ascending Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Sotagliflozin and Its Impact on Intestinal Glucose Absorption: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2), represents a significant advancement in the management of diabetes and heart failure.[1][2][3][4] Its unique mechanism of action extends beyond the renal glucose excretion effects of selective SGLT2 inhibitors by directly targeting intestinal glucose absorption through SGLT1 inhibition.[1][5][6] This whitepaper provides a comprehensive technical overview of the core mechanism of this compound's effect on intestinal glucose absorption, supported by quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of the underlying physiological pathways.

Introduction: The Dual Inhibition Strategy

This compound distinguishes itself by inhibiting both SGLT2 and SGLT1.[1][5] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose.[1][2][5] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels.[1][5]

Crucially, this compound also inhibits SGLT1, which is predominantly found in the small intestine and is the primary transporter responsible for the absorption of dietary glucose and galactose.[1][2][5][6] This action on intestinal SGLT1 directly translates to a delayed and reduced absorption of glucose from the gut, leading to a significant reduction in postprandial glucose (PPG) excursions.[1][2][5]

Quantitative Impact on Intestinal Glucose Absorption

Clinical studies have quantified the significant effect of this compound on intestinal glucose absorption, primarily by measuring the rate of appearance of oral glucose (RaO) in the bloodstream.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

| SGLT2 IC50 | 1.8 nM | [7][8] |

| SGLT1 IC50 | 36 nM | [7][8] |

| SGLT2/SGLT1 Selectivity | ~20-fold for SGLT2 | [9] |

Table 2: Effect of a Single 400 mg Dose of this compound on Postprandial Glucose and Insulin in Healthy Subjects (NCT01916863)

| Parameter (change from placebo) | Breakfast (0.25h post-dose) | Lunch (4.25h post-dose) | Lunch (5.25h post-dose) | Reference |

| Rate of Appearance of Oral Glucose (RaO) | ||||

| AUC0-1h | ↓ | ↓ | ↓ | [10] |

| AUC0-2h | ↓ | ↓ | Not significantly different | [10] |

| Postprandial Glucose (PPG) | ||||

| AUC0-1h | ↓ | ↓ | ↓ | [10] |

| AUC0-2h | ↓ | ↓ | ↓ | [10] |

| AUC0-5h | Not reported | Not reported | ↓ | [10] |

| Postprandial Insulin | ||||

| AUC0-1h | ↓ | ↓ | ↓ | [10] |

| AUC0-2h | ↓ | ↓ | ↓ | [10] |

AUC: Area Under the Curve. ↓ indicates a statistically significant decrease compared to placebo.

Table 3: Clinical Outcomes from Landmark Trials

| Trial | Patient Population | Primary Endpoint | Hazard Ratio (HR) vs. Placebo | Reference |

| SCORED | Type 2 diabetes and chronic kidney disease | Total cardiovascular deaths, heart failure hospitalizations, and urgent heart failure visits | 0.74 (p<0.001) | [1] |

| SOLOIST-WHF | Type 2 diabetes and recent worsening heart failure | Total cardiovascular deaths, heart failure hospitalizations, and urgent heart failure visits | 0.67 (p<0.001) | [1] |

Signaling Pathways and Physiological Consequences

The inhibition of intestinal SGLT1 by this compound initiates a cascade of physiological responses that contribute to its therapeutic effects.

Delayed Glucose Absorption and Incretin Hormone Modulation

By blocking SGLT1 in the upper small intestine, this compound delays the absorption of glucose, allowing more unabsorbed glucose to travel to the distal parts of the intestine. This has a significant impact on the secretion of incretin hormones.

-

Glucagon-Like Peptide-1 (GLP-1): The presence of glucose in the distal small intestine stimulates L-cells to secrete GLP-1.[11] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.

-

Peptide YY (PYY): Similarly, PYY is co-secreted with GLP-1 from L-cells and contributes to a feeling of satiety.

-

Glucose-Dependent Insulinotropic Polypeptide (GIP): The reduced glucose absorption in the proximal intestine leads to a decrease in GIP secretion from K-cells.[11]

Experimental Protocols

The elucidation of this compound's mechanism of action on intestinal glucose absorption has been dependent on sophisticated experimental methodologies.

Dual-Glucose Tracer Method for Measuring Rate of Appearance of Oral Glucose (RaO)

This method is crucial for quantifying the in vivo absorption of orally ingested glucose.

Objective: To determine the rate at which orally administered glucose appears in the systemic circulation.

Methodology:

-

Stable Isotope Infusion: A continuous intravenous infusion of a stable isotope-labeled glucose (e.g., [U-13C6]glucose) is initiated to achieve a steady-state enrichment of plasma glucose. This allows for the calculation of endogenous glucose production.

-

Oral Administration of Labeled Glucose: A standardized meal containing a different isotope-labeled glucose (e.g., [6,6-2H2]glucose) is ingested by the subject.

-

Blood Sampling: Serial blood samples are collected at frequent intervals before and after the meal.

-

Mass Spectrometry Analysis: Plasma samples are analyzed using mass spectrometry to determine the concentrations and isotopic enrichments of the different glucose tracers.

-

Mathematical Modeling: The RaO is calculated using Steele's non-steady-state equations, which account for the dilution of the infused tracer by the appearance of the orally ingested tracer.

In Vitro SGLT1 Inhibition Assay

In vitro assays are essential for determining the potency and selectivity of SGLT inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against SGLT1.

Methodology:

-

Cell Culture: A stable cell line overexpressing human SGLT1 (e.g., CHO or HEK293 cells) is cultured.

-

Radiolabeled Substrate Uptake: The cells are incubated with a radiolabeled, non-metabolizable SGLT1 substrate (e.g., ¹⁴C-alpha-methyl-D-glucopyranoside, ¹⁴C-AMG) in the presence of sodium.

-

Inhibitor Treatment: The uptake of the radiolabeled substrate is measured in the presence of varying concentrations of the test compound (this compound).

-

Scintillation Counting: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is quantified using a scintillation counter.

-

IC50 Calculation: The concentration of the inhibitor that reduces the substrate uptake by 50% is determined by fitting the data to a dose-response curve.

Conclusion

This compound's dual inhibition of SGLT1 and SGLT2 offers a multifaceted approach to glycemic control and cardiovascular risk reduction. The direct inhibition of intestinal SGLT1 is a key differentiator, leading to a clinically significant delay and reduction in intestinal glucose absorption. This mechanism not only lowers postprandial glucose excursions but also favorably modulates incretin hormone secretion. The robust clinical trial data, supported by detailed mechanistic studies, solidify the importance of SGLT1 inhibition as a therapeutic strategy in managing complex metabolic diseases. Further research into the long-term effects of this compound on gut physiology and its interplay with the gut microbiome will continue to enhance our understanding of this novel therapeutic agent.

References

- 1. Results From SOLOIST and SCORED Outcomes Studies Presented at Late-Breaking Science Session of American Heart Association Scientific Sessions and Published in The New England Journal of Medicine - BioSpace [biospace.com]

- 2. This compound Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk - American College of Cardiology [acc.org]

- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic, Intestinal, and Cardiovascular Effects of this compound Compared With Empagliflozin in Patients With Type 2 Diabetes: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

The Dual SGLT1/SGLT2 Inhibitor Sotagliflozin: A Preclinical Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sotagliflozin (LX4211) is a pioneering therapeutic agent that dually inhibits both sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1][2][3][4][5] This unique mechanism of action, targeting glucose reabsorption in both the kidneys and the gastrointestinal tract, has demonstrated significant potential in preclinical models for managing conditions beyond diabetes, including heart failure, hypertension, and non-alcoholic fatty liver disease.[6][7][8][9] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical settings, presenting key data in a structured format and detailing the experimental protocols employed in these pivotal studies.

Pharmacokinetics

This compound is rapidly absorbed following oral administration.[10] Its pharmacokinetic profile is characterized by a moderate degree of accumulation with multiple dosing.[10]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Value | Species/Model | Dosing | Source |

| Tmax (single dose) | 1.25 - 3 hours | Human | Single dose | [4] |

| Tmax (multiple doses) | 2.5 - 4 hours | Human | Multiple doses | [4] |

| Oral Bioavailability | 71% | Human | Not Specified | [4] |

| Protein Binding | ~98% | Human | Not Specified | [4] |

| Mean Apparent Volume of Distribution | 9392 L | Human | Not Specified | [4] |

| Accumulation Ratio (Cmax) | 1.57 | Chinese Healthy Subjects | 200 mg and 400 mg for 8 days | [10] |

| Accumulation Ratio (AUCtau) | 1.84 | Chinese Healthy Subjects | 200 mg and 400 mg for 8 days | [10] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the inhibition of SGLT1 and SGLT2. SGLT2 is the main transporter for glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the intestine.[1][3][4] By inhibiting SGLT2, this compound promotes urinary glucose excretion.[3][4] Its inhibition of intestinal SGLT1 delays glucose absorption, reducing postprandial glucose spikes.[3][4][5] This dual action provides a more comprehensive approach to glycemic control.[3] Recent studies suggest that this compound may also modulate the Akt signaling pathway, which is involved in glucose transport and vasodilation.[11]

Pharmacodynamics in Preclinical Models

This compound has demonstrated significant pharmacodynamic effects across a range of preclinical models, showcasing its therapeutic potential in various disease states.

Glycemic Control in Type 1 Diabetes

In a mouse model of type 1 diabetes, this compound significantly improved glycemic control without increasing the risk of hypoglycemia.[5][12][13][14]

Table 2: Effects of this compound on Glycemic Control in a T1D Mouse Model

| Parameter | Control (Low Insulin) | This compound (2 mg/kg) + Low Insulin | This compound (30 mg/kg) + Low Insulin | High Insulin | Source |

| Fed Blood Glucose | Significantly Higher | Significantly Lower | Significantly Lower | Significantly Lower | [13] |

| Hemoglobin A1c (Day 23) | Significantly Higher | Significantly Lower | Significantly Lower | Significantly Lower | [14] |

| Hypoglycemic Events (<70 mg/dL) | 1 out of 290 measurements (combined with this compound groups) | 1 out of 290 measurements (combined with control and other this compound group) | 1 out of 290 measurements (combined with control and other this compound group) | 13 out of 100 measurements | [14] |

-

Animal Model: Nonobese diabetes-prone (NOD) mice with cyclophosphamide-induced type 1 diabetes.[14]

-

Treatment Groups:

-

0.05 U insulin/day + vehicle

-

0.05 U insulin/day + 2 mg/kg this compound

-

0.05 U insulin/day + 30 mg/kg this compound

-

0.2 U insulin/day + vehicle[14]

-

-

Drug Administration: Insulin was delivered via subcutaneous micro-osmotic pumps. This compound or vehicle was administered by once-daily oral gavage for 22 days.[14]

-

Key Measurements: Fed blood glucose levels and hemoglobin A1c were monitored to assess glycemic control.[14]

Cardiovascular and Renal Protection

Preclinical studies have highlighted the cardiorenal protective effects of this compound.

In a rat model of salt-induced hypertension and chronic kidney disease, dual SGLT1/2 inhibition with this compound was more effective than selective SGLT2 inhibition at reducing blood pressure and attenuating kidney injury.[6][9]

Table 3: Effects of this compound in a Rat Model of Salt-Sensitive Hypertension

| Parameter | Dapagliflozin (SGLT2i) | This compound (SGLT1/2i) | Source |

| Mean Arterial Pressure | Reduced | Greater Reduction | [9] |

| Kidney Injury | Attenuated | More Effectively Attenuated | [9] |

| Body Weight | Not specified | Reduced | [9] |

| Urinary Sodium & Chloride Excretion | Not specified | Enhanced | [9] |

| Fractional Glucose Excretion | Increased | Nearly Doubled Compared to Dapagliflozin | [9] |

In a normoglycemic mouse model of cardiac pressure overload, this compound attenuated cardiac hypertrophy and fibrosis.[7]

Table 4: Effects of this compound in a Mouse Model of Cardiac Pressure Overload

| Parameter | Vehicle | This compound (10 mg/kg) | Source |

| Cardiac Hypertrophy | Induced by TAC | Attenuated | [7] |

| Cardiac Fibrosis | Induced by TAC | Attenuated | [7] |

| Diuresis and Glucosuria | Not specified | Profound | [7] |

-

Animal Model: Five-week-old male C57BL/6J mice.[7]

-

Diet: Mice were fed either a normal diet (ND) or a high-fat diet (HFD) for 12 weeks.[7]

-

Surgical Procedure: Transverse aortic constriction (TAC) was performed to induce cardiac pressure overload.[7]

-

Treatment: Four weeks post-TAC, mice were treated daily for 7 weeks by oral gavage with this compound (10 mg/kg body weight) or vehicle.[7]

-

Key Measurements: Cardiac hypertrophy and histological markers of cardiac fibrosis were assessed.[7]

Non-alcoholic Fatty Liver Disease (NAFLD)

This compound has shown therapeutic potential in animal models of NAFLD, both with and without diabetes.[8]

Table 5: Effects of this compound in Mouse Models of NAFLD

| Parameter | Model | This compound Effect | Source |

| Hepatic Triglycerides | NASH Mice | 60% Reduction | [8] |

| Hepatic Cholesterol | NASH Mice | 46% Reduction | [8] |

| Hepatic Triglycerides | FLD Mice | 33% Reduction | [8] |

| Hepatic Cholesterol | FLD Mice | 46% Reduction | [8] |

-

Fatty Liver Disease (FLD) Model: Induced by high-fat diet (HFD) feeding in obese mice.[8]

-

Diabetic Non-alcoholic Steatohepatitis (NASH) Model: Developed by administering streptozotocin to neonatal mice, followed by HFD feeding.[8]

-

Key Measurements: Biochemical markers, inflammatory cytokines, hepatic lipid content, and histopathology were assessed.[8]

Conclusion

The preclinical data for this compound robustly support its unique dual SGLT1/SGLT2 inhibitory mechanism, which translates into significant pharmacodynamic effects across various disease models. In preclinical settings, this compound has demonstrated the ability to improve glycemic control without increasing hypoglycemia, and to provide substantial cardiovascular and renal protection. Furthermore, its potential therapeutic role in NAFLD is an emerging area of interest. These findings have laid a strong foundation for the clinical development of this compound and underscore its potential as a versatile therapeutic agent for a range of metabolic and cardiovascular disorders. Further preclinical research will likely continue to elucidate the full spectrum of its mechanisms and therapeutic applications.

References

- 1. This compound, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Potential Role of this compound: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. Frontiers | this compound, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload [frontiersin.org]

- 8. Therapeutic Potential of this compound in Animal Models of Non-alcoholic Fatty Liver Disease with and without Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of this compound After Multiple Ascending Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound improves glycemic control in nonobese diabetes-prone mice with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound improves glycemic control in nonobese diabetes-prone mice with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotagliflozin's Dual Inhibition of SGLT1 and SGLT2: A Technical Guide to its Impact on Glycemic Variability and Postprandial Hyperglycemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotagliflozin is a novel oral therapeutic agent that uniquely functions as a dual inhibitor of both sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1] This dual mechanism of action provides a comprehensive approach to glycemic control by targeting two key pathways of glucose regulation: renal glucose reabsorption and intestinal glucose absorption.[2] By inhibiting SGLT2 in the kidneys, this compound promotes urinary glucose excretion.[2] Concurrently, its inhibition of SGLT1 in the gastrointestinal tract delays and reduces the absorption of dietary glucose.[3][2] This technical guide provides an in-depth analysis of this compound's effects on postprandial hyperglycemia and glycemic variability, supported by quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of the underlying physiological mechanisms.

Core Mechanism: Dual SGLT1/SGLT2 Inhibition

This compound's distinct therapeutic profile stems from its ability to inhibit two critical glucose transporters:

-

SGLT2 Inhibition: Primarily located in the proximal tubules of the kidneys, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][4] this compound's inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering plasma glucose levels.[2]

-

SGLT1 Inhibition: SGLT1 is the predominant transporter for glucose and galactose absorption in the lumen of the small intestine.[3][2] By inhibiting intestinal SGLT1, this compound slows the rate of carbohydrate absorption, leading to a significant reduction in postprandial glucose (PPG) excursions.[2][5] This action also influences the secretion of key gut hormones, such as glucagon-like peptide-1 (GLP-1).[6][7]

This compound exhibits a 20-fold selectivity for SGLT2 over SGLT1, a ratio that allows for potent renal effects while also providing significant intestinal impact.[1][4]

Figure 1: High-level overview of this compound's dual-inhibition mechanism.

Impact on Postprandial Hyperglycemia

A key benefit of this compound, driven by SGLT1 inhibition, is the attenuation of post-meal glucose spikes. This is achieved by delaying the rate of appearance of oral glucose (RaO) in circulation.[5][8] This effect is also associated with favorable changes in gut hormone secretion, including an increase in GLP-1 and peptide YY (PYY), and a decrease in gastric inhibitory polypeptide (GIP).[7][8]

Quantitative Data: Postprandial Glucose and Insulin Response

Clinical studies have quantified the significant impact of this compound on postprandial glycemic control following a standardized mixed-meal tolerance test (MMTT).

| Parameter (Post-Breakfast) | Placebo | This compound (400 mg) | Canagliflozin (300 mg) |

| Incremental PPG AUC0–1 hour | - | 25% decrease (insignificant) | 43% decrease (P = .016) |

| Incremental PPG AUC0–2 hours | - | 25% decrease (insignificant) | 36% decrease (P = .026) |

| RaO AUC0–1 hour | - | Lowered (P < .05 vs Placebo) | Lowered (P < .05 vs Placebo) |

| RaO AUC0–2 hours | - | Lowered (P < .05 vs Placebo) | Lowered (P < .05 vs Placebo) |

| Insulin AUC0–4 hours | - | Lowered (P < .05 vs Placebo) | Lowered (P < .05 vs Placebo) |

| Data sourced from a randomized, 3-period crossover study in healthy subjects.[5][8] | |||

| AUC: Area Under the Curve; PPG: Postprandial Glucose; RaO: Rate of Appearance of Oral Glucose. |

| Parameter (Post-Lunch, 5.25 hours post-dose) | Comparison | P-value |

| RaO AUC0–1 hour | This compound vs. Placebo & Canagliflozin | < .05 |

| PPG AUC0–5 hours | This compound vs. Placebo & Canagliflozin | < .05 |

| Data demonstrating the prolonged effect of this compound.[5][9] |

Experimental Protocol: Dual Glucose Tracer MMTT

The data above were generated from a double-blind, 3-period crossover study designed to precisely measure the rate of intestinal glucose absorption.[10]

-

Participants: 24 healthy male and female participants were randomized into two cohorts.[10]

-

Design: Each participant received single oral doses of this compound (400 mg), canagliflozin (300 mg), or a placebo in a randomized sequence, with 7-day washout periods between treatments.[10]

-

Tracer Method: A dual-glucose tracer methodology was employed. A continuous intravenous infusion of [U-¹³C₆] glucose was administered. Standardized mixed meals containing other glucose tracers ([6,6-²H₂] glucose or [1-²H₁] glucose) were given at specific time points post-dose.[9]

-

Measurements: Frequent plasma samples were collected to measure concentrations of glucose, labeled glucose isotopes, insulin, and gut hormones. This allowed for the calculation of the rate of appearance of oral glucose (RaO) and other pharmacodynamic parameters.[8]

Figure 2: Mechanism of SGLT1 inhibition on postprandial glucose and gut hormones.

Impact on Glycemic Variability

Beyond single meal responses, this compound improves overall glycemic stability. Glycemic variability is an important metric in diabetes management, as high levels of glucose fluctuation are associated with an increased risk of complications.[11][12] The inTandem clinical trial program utilized continuous glucose monitoring (CGM) to assess this compound's effect on glycemic variability in adults with type 1 diabetes.[13][14]

Quantitative Data: CGM-Derived Metrics

A pooled analysis of CGM data from the inTandem1 and inTandem2 trials demonstrated significant improvements in key variability metrics over 24 weeks.[13][14]

| CGM Metric (Change from Baseline at Week 24) | Placebo | This compound (200 mg) | This compound (400 mg) |

| Time in Range (70-180 mg/dL) | - | +5.4% (P = 0.026) | +11.7% (P < 0.001) |

| Equivalent Time per Day | - | +1.3 hours/day | +2.8 hours/day |

| Time Below Range (<70 mg/dL) | - | -0.3% (insignificant) | -0.1% (insignificant) |

| 2-hr Postprandial Glucose Reduction | - | -35 mg/dL (P = 0.004) | -50 mg/dL (P < 0.001) |

| Placebo-adjusted changes. Data from a pooled analysis of the inTandem1 and inTandem2 trials.[13][15] |

Further analysis using metrics that predict the risk of hyper- and hypoglycemia showed a favorable impact.

| Glycemic Variability Metric | Comparison | Result |

| High Blood Glucose Index (HBGI) | This compound (200 & 400 mg) vs. Placebo | Lower values at weeks 4, 12, and 24 (P < 0.0001 for 400mg) |

| Low Blood Glucose Index (LBGI) | This compound (200 & 400 mg) vs. Placebo | Minimal changes; no increased risk of hypoglycemia |

| Standard Deviation of Glucose | This compound vs. Placebo | Reduced (-6.68 mg/dL, P < 0.001) |

| Mean Amplitude of Glucose Excursion (MAGE) | This compound vs. Placebo | Reduced (-19.52 mg/dL, P < 0.001) |

| Data from analyses of the inTandem program.[16][17] |

Experimental Protocol: The inTandem CGM Sub-studies

The glycemic variability data were derived from a subset of participants in the larger inTandem1 and inTandem2 phase III trials.[14]

-

Participants: Adults with type 1 diabetes on optimized insulin therapy (either pump or multiple daily injections).[14]

-

Design: These were double-blind, randomized, placebo-controlled trials. The pooled CGM cohort included patients randomized to receive placebo (n=93), this compound 200 mg (n=89), or this compound 400 mg (n=96) once daily as an adjunct to insulin.[14]

-

Data Collection: Masked CGM was used to collect glucose data over a 24-week period. This method prevents the patient or investigator from viewing the CGM data in real-time, thus avoiding bias in diabetes management decisions based on the CGM readings.[14]

-

Primary Outcome: The primary endpoint for the CGM analysis was the change from baseline to week 24 in the percentage of Time in Range (TIR), defined as glucose levels between 70–180 mg/dL (3.9–10.0 mmol/L).[13][14] Secondary endpoints included time spent above and below this range and PPG levels after a standardized meal.[13]

Figure 3: Experimental workflow for the inTandem CGM sub-studies.

Conclusion

This compound's dual SGLT1 and SGLT2 inhibition offers a multifaceted approach to improving glycemic control. The inhibition of intestinal SGLT1 directly addresses postprandial hyperglycemia by delaying glucose absorption, an effect sustained for several hours post-dose.[5][9] This mechanism, complemented by the renal effects of SGLT2 inhibition, translates into a significant reduction in overall glycemic variability. As demonstrated in rigorous clinical trials using CGM technology, this compound increases the time patients spend in the target glucose range, flattens glucose excursions, and reduces the risk of hyperglycemia without increasing the risk of hypoglycemia.[13][17] These attributes position this compound as a significant therapeutic option for managing the complex glycemic challenges in diabetes.

References

- 1. This compound, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. This compound Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Is this compound a ‘wonder drug’? A review of its impact on cardiovascular, diabetic, renal, neuroprotective, and hepatic outcomes” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OR22-5 this compound Decreases Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Glycemic Variability Percentage: A Novel Method for Assessing Glycemic Variability from Continuous Glucose Monitor Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to Measure Glycemic Variability? A Literature Review [mdpi.com]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Improved Time in Range and Glycemic Variability With this compound in Combination With Insulin in Adults With Type 1 Diabetes: A Pooled Analysis of 24-Week Continuous Glucose Monitoring Data From the inTandem Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of dual SGLT 1/2 inhibitor this compound in type 1 diabetes: meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

Sotagliflozin's Cardiorenal Shield: A Technical Guide to its Protective Mechanisms in Diabetes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of sotagliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), in providing cardiovascular and renal protection in individuals with diabetes. Through a comprehensive review of landmark clinical trials, particularly SCORED and SOLOIST-WHF, this document elucidates the quantitative evidence supporting its efficacy and delves into the intricate signaling pathways and experimental methodologies that underpin these benefits.

Dual Inhibition: A Synergistic Approach to Cardiorenal Protection

This compound uniquely targets both SGLT2, predominantly expressed in the kidneys, and SGLT1, found in the gut and to a lesser extent in the kidneys.[1][2] This dual inhibitory action offers a multifaceted approach to glycemic control and cardiorenal protection.[1][3] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels.[4] The additional inhibition of SGLT1 in the gastrointestinal tract delays glucose absorption, further contributing to glycemic control and potentially mediating some of the observed cardiovascular benefits.[4][5]

Clinical Efficacy: Evidence from Landmark Trials

The cardiovascular and renal benefits of this compound have been robustly demonstrated in two key clinical trials: SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk) and SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure).

SCORED Trial: Cardiovascular and Renal Protection in Chronic Kidney Disease

The SCORED trial enrolled 10,584 patients with type 2 diabetes, chronic kidney disease (CKD), and additional cardiovascular risk factors.[6][7] The trial demonstrated that this compound significantly reduced the primary composite endpoint of total cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[6][8][9]

Table 1: Key Cardiovascular and Renal Outcomes in the SCORED Trial [9][10][11]

| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint (Total CV deaths, HHF, urgent HF visits) | 5.6 events/100 p-y | 7.5 events/100 p-y | 0.74 (0.63 - 0.88) | 0.0004 |

| Total Major Adverse Cardiovascular Events (MACE) (CV death, non-fatal MI, non-fatal stroke) | 4.8 events/100 p-y | 6.3 events/100 p-y | 0.77 (0.65 - 0.91) | 0.0020 |

| Total Hospitalizations for Heart Failure or Urgent Visits for Heart Failure | 3.5 events/100 p-y | 5.1 events/100 p-y | 0.67 (0.55 - 0.82) | <0.001 |

| Composite Kidney Endpoint (First event of sustained ≥50% decline in eGFR, eGFR<15, dialysis, or kidney transplant) | 1.6% | 2.6% | 0.62 (0.48 - 0.82) | <0.001 |

CI: Confidence Interval, CV: Cardiovascular, eGFR: estimated Glomerular Filtration Rate, HHF: Hospitalization for Heart Failure, MI: Myocardial Infarction, p-y: patient-years.

SOLOIST-WHF Trial: Benefit in Patients with Worsening Heart Failure

The SOLOIST-WHF trial focused on 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[6][8] this compound, initiated either in-hospital or shortly after discharge, demonstrated a significant reduction in the primary endpoint of total cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[6][7][12]

Table 2: Key Outcomes in the SOLOIST-WHF Trial [6][13][14]

| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint (Total CV deaths, HHF, urgent HF visits) | 51.0 events/100 p-y | 76.3 events/100 p-y | 0.67 (0.52 - 0.85) | 0.0009 |

| Cardiovascular Death | 10.6 events/100 p-y | 12.5 events/100 p-y | Not Statistically Significant | - |

| Total Hospitalizations for Heart Failure and Urgent Visits for Heart Failure | - | - | 0.64 (0.49 - 0.83) | <0.001 |

CI: Confidence Interval, CV: Cardiovascular, HHF: Hospitalization for Heart Failure, p-y: patient-years.

Experimental Protocols of Key Trials

A detailed understanding of the methodologies employed in the SCORED and SOLOIST-WHF trials is crucial for interpreting their findings.

SCORED Trial Methodology

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.[15][16]

-

Participant Population : 10,584 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25 to 60 ml per minute per 1.73 m², and additional cardiovascular risk factors.[7][11]

-

Intervention : Patients were randomized to receive either this compound (initially 200 mg once daily, with a target of 400 mg once daily) or a matching placebo, in addition to standard of care.[11][15]

-

Primary Endpoint : The primary endpoint was the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[16]

-

Statistical Analysis : The primary analysis was an intention-to-treat analysis of the time to the first event of the primary composite endpoint.[10]

SOLOIST-WHF Trial Methodology

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[13][17]

-

Participant Population : 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[6][17]

-

Intervention : Patients were randomized to receive this compound (initiated at 200 mg daily and potentially increased to 400 mg daily) or placebo, initiated either before or within 3 days after hospital discharge.[14]

-

Primary Endpoint : The primary endpoint was a composite of the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.[14]

-

Statistical Analysis : The primary endpoint was analyzed based on the total number of events, with patients followed for a median of 9.0 months.[12]

Signaling Pathways and Mechanisms of Action

The cardiorenal protective effects of this compound are attributed to a complex interplay of hemodynamic, metabolic, and direct cellular effects stemming from its dual SGLT1/SGLT2 inhibition.

Conclusion

This compound, through its novel dual SGLT1/SGLT2 inhibitory mechanism, has demonstrated significant cardiovascular and renal protective benefits in patients with type 2 diabetes at high cardiorenal risk. The robust evidence from the SCORED and SOLOIST-WHF trials underscores its potential as a valuable therapeutic option. Further research into the intricate molecular pathways will continue to refine our understanding of its pleiotropic effects and inform its optimal use in clinical practice. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to mitigate the cardiorenal complications of diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. bioengineer.org [bioengineer.org]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SCORED and SOLOIST-WHF Trials Suggest SGLT2/1 Inhibitor May Improve Outcomes in Diabetes Patients With HF, CKD - American College of Cardiology [acc.org]

- 7. Insights Into the Results of this compound Cardiovascular Outcome Trials: Is Dual Inhibition the Cherry on the Cake of Cardiorenal Protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Scores Wins in SCORED and SOLOIST-WHF Trials | tctmd.com [tctmd.com]

- 9. Effect of this compound on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk - American College of Cardiology [acc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. cardionerds.com [cardionerds.com]

- 14. Effect of this compound on Cardiovascular Events in Patients With Type 2 Diabetes Post Worsening Heart Failure - American College of Cardiology [acc.org]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. professional.heart.org [professional.heart.org]

- 17. researchgate.net [researchgate.net]

Preclinical Efficacy of Sotagliflozin in Attenuating Non-Diabetic Heart Failure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical evidence supporting the use of sotagliflozin, a dual inhibitor of sodium-glucose cotransporter type 1 and 2 (SGLT1/2), in the context of non-diabetic heart failure. The following sections detail the experimental protocols from key studies, present quantitative data on the cardioprotective effects of this compound, and illustrate the proposed mechanisms and experimental workflows through detailed diagrams.

I. Quantitative Data from Preclinical Studies

The efficacy of this compound in non-diabetic heart failure has been evaluated in various animal models, primarily focusing on pressure overload-induced and myocardial infarction-induced cardiac remodeling. The data consistently demonstrates a beneficial effect on key markers of heart failure progression.

Effects on Cardiac Hypertrophy and Fibrosis in Pressure Overload Models

A key study investigated the impact of this compound in a normoglycemic mouse model of heart failure induced by transverse aortic constriction (TAC), a procedure that mimics pressure overload.[1][2][3] Treatment with this compound demonstrated a significant attenuation of cardiac hypertrophy and fibrosis.[1][2][3]

| Parameter | Model | Treatment Group | Vehicle Group | This compound Group | % Change | p-value | Reference |

| Heart Weight / Body Weight (mg/g) | TAC Mice | Sham | 4.2 ± 0.1 | - | - | - | [1][2][3] |

| TAC | 6.1 ± 0.3 | 5.2 ± 0.2 | ↓ 14.8% | <0.05 | [1][2][3] | ||

| Left Ventricular Weight / Body Weight (mg/g) | TAC Mice | Sham | 3.1 ± 0.1 | - | - | - | [1][2][3] |

| TAC | 4.8 ± 0.2 | 4.1 ± 0.2 | ↓ 14.6% | <0.05 | [1][2][3] | ||

| Interstitial Fibrosis (%) | TAC Mice | Sham | 1.5 ± 0.2 | - | - | - | [1][2][3] |

| TAC | 5.8 ± 0.7 | 3.5 ± 0.4 | ↓ 39.7% | <0.05 | [1][2][3] |

TAC: Transverse Aortic Constriction

Effects on Cardiac Function and Remodeling Post-Myocardial Infarction

In a rat model of myocardial infarction (MI), this compound treatment led to improved cardiac function and reduced adverse remodeling.[4]

| Parameter | Model | Treatment Group | Vehicle Group | This compound Group | % Change | p-value | Reference |

| Ejection Fraction (%) | MI Rats | Sham | 78.5 ± 2.1 | - | - | - | [4] |

| MI | 45.3 ± 3.2 | 58.7 ± 2.9 | ↑ 29.6% | <0.05 | [4] | ||

| Fractional Shortening (%) | MI Rats | Sham | 42.1 ± 1.8 | - | - | - | [4] |

| MI | 21.8 ± 2.5 | 30.4 ± 2.1 | ↑ 39.4% | <0.05 | [4] | ||

| Infarct Size (%) | MI Rats | MI | 42.1 ± 3.5 | 28.7 ± 2.8 | ↓ 31.8% | <0.05 | [4] |

MI: Myocardial Infarction

II. Experimental Protocols

The following sections provide detailed methodologies for the key preclinical studies evaluating this compound in non-diabetic heart failure models.

Transverse Aortic Constriction (TAC) Model in Mice

This model induces pressure overload, leading to cardiac hypertrophy and fibrosis, hallmarks of heart failure with preserved ejection fraction (HFpEF).[1][2][3][5]

-

Animal Model: Five-week-old male C57BL/6J mice on a normal diet.[1][2][5]

-

Surgical Procedure:

-

Drug Administration:

-

Cardiac Function and Morphology Assessment:

Myocardial Infarction (MI) Model in Rats

This model replicates the cardiac remodeling and dysfunction that occurs after a heart attack, often leading to heart failure with reduced ejection fraction (HFrEF).[4]

-

Animal Model: Sprague Dawley rats.[4]

-

Surgical Procedure:

-

Rats underwent ligation of the left anterior descending coronary artery to induce myocardial infarction. Sham-operated rats had the suture passed without ligation.[4]

-

-

Drug Administration:

-

Following the MI or sham surgery, rats were randomly assigned to receive daily intraperitoneal injections of either vehicle or this compound (10 mg/kg) for 14 days.[4]

-

-

Cardiac Function and Histological Analysis:

-

Echocardiography was used to measure cardiac function at the end of the treatment period.

-

Histological analysis of the left ventricle was performed to determine infarct size and assess markers of cardiac remodeling and inflammation.[4]

-

III. Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound in non-diabetic heart failure appear to be multifactorial, extending beyond simple glucose-lowering mechanisms.

Proposed Mechanisms of Cardioprotection

Preclinical studies suggest that this compound's benefits in non-diabetic heart failure are associated with profound diuresis and glucosuria, without a significant shift towards whole-body fatty acid utilization or increased cardiac ketolysis.[1][2] In the context of myocardial infarction, this compound treatment was associated with a reduction in the cardiac inflammatory response.[4]

Experimental Workflow for Preclinical Evaluation

The general workflow for assessing the preclinical efficacy of this compound in non-diabetic heart failure models involves several key stages, from model induction to functional and histological analysis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | this compound, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload [frontiersin.org]

- 3. This compound, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates cardiac dysfunction and remodeling in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Neuroprotective Effects of Sotagliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1 and SGLT2), has demonstrated significant cardiovascular and renal benefits in clinical trials. Emerging evidence now points towards its potential as a neuroprotective agent. This technical guide provides an in-depth overview of the current research investigating the neuroprotective effects of this compound. It consolidates findings on its proposed mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and details relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are believed to stem from its dual inhibitory action on SGLT1 and SGLT2, which extends beyond glycemic control. The primary proposed mechanisms include the reduction of oxidative stress and the attenuation of neuroinflammation.

SGLT2 inhibitors, as a class, have been shown to exert neuroprotective effects.[1][2] this compound's additional SGLT1 inhibition may confer further benefits, as SGLT1 is expressed in the brain and its inhibition has been linked to neuroprotection in the context of ischemia.[3][4] The key pathways implicated in this compound's neuroprotective action are:

-

Reduction of Oxidative Stress: By improving systemic metabolic health and potentially through direct cellular effects, this compound may reduce the production of reactive oxygen species (ROS) in the brain, thereby protecting neurons from oxidative damage.

-

Anti-inflammatory Effects: SGLT inhibitors have been shown to suppress inflammatory pathways.[1][2] this compound may mitigate neuroinflammation by reducing the activation of microglia and astrocytes, and decreasing the production of pro-inflammatory cytokines.

-

Inhibition of Apoptosis: Preclinical evidence suggests that this compound can inhibit apoptosis, a form of programmed cell death that is a hallmark of neurodegenerative diseases.

Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.

Caption: Proposed neuroprotective signaling pathways of this compound.

Quantitative Data from Preclinical and Clinical Studies

While dedicated preclinical studies on this compound's direct neuroprotective effects in models of neurodegenerative diseases are limited, valuable insights can be drawn from related research and major clinical trials.

Preclinical Evidence: Cardioprotection and Anti-Apoptotic Effects

A key study investigating the cardioprotective effects of this compound in a rat model of myocardial infarction provides the most relevant quantitative data on its anti-apoptotic effects, a mechanism central to neuroprotection.

| Parameter | Experimental Group | Result | Fold Change vs. Control | p-value |

| Cleaved Caspase-3/Caspase-3 | Myocardial Infarction + this compound | Reduced Apoptosis | ↓ | < 0.05 |

| Bax/Bcl-2 Ratio | Myocardial Infarction + this compound | Reduced Apoptosis | ↓ | < 0.05 |

Data adapted from a study on cardioprotective effects, which are mechanistically relevant to neuroprotection.

Clinical Evidence: Stroke Risk Reduction

The SCORED and SOLOIST-WHF clinical trials, while primarily focused on cardiovascular and renal outcomes, provided significant evidence of this compound's ability to reduce the risk of stroke in patients with type 2 diabetes.

| Trial | Participant Population | Outcome | Hazard Ratio (95% CI) | p-value |

| SCORED | Type 2 Diabetes & Chronic Kidney Disease | Total Stroke | 0.66 (0.48-0.91) | 0.012 |

| SOLOIST-WHF | Type 2 Diabetes & Worsening Heart Failure | Non-fatal Stroke | Not specifically reported as a primary outcome, but contributed to the overall reduction in cardiovascular events. | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below is a detailed protocol from a key preclinical study that, while focused on cardioprotection, provides a relevant framework for investigating this compound's effects in animal models of disease.

Animal Model and Drug Administration: Myocardial Infarction Rat Model

-

Animal Model: Male Sprague-Dawley rats.

-

Disease Induction: Myocardial infarction (MI) was induced by ligation of the left anterior descending coronary artery. Sham-operated animals served as controls.

-

Drug Administration:

-

Compound: this compound

-

Dosage: 10 mg/kg/day

-

Route of Administration: Oral gavage

-

Frequency: Once daily

-

Duration: 14 days post-MI induction

-

-

Experimental Groups:

-

Sham + Vehicle

-

Sham + this compound

-

MI + Vehicle

-

MI + this compound

-

The experimental workflow for this study is depicted in the following diagram.

Caption: Experimental workflow for a preclinical this compound study.

Apoptosis Assessment: Western Blot Analysis

-

Tissue Preparation: Heart tissue samples from the peri-infarct area were homogenized in lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against cleaved caspase-3, total caspase-3, Bax, and Bcl-2.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software, and the ratios of cleaved caspase-3 to total caspase-3 and Bax to Bcl-2 were calculated.

Future Directions and Conclusion

The current body of research provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. The clinical findings of stroke reduction are compelling, and the preclinical data, although indirect, point towards relevant mechanisms of action such as the inhibition of apoptosis.

Future preclinical research should focus on evaluating the efficacy of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key areas of investigation should include:

-

Cognitive and Behavioral Outcomes: Utilizing standardized tests such as the Morris water maze and tests of motor function to assess the impact of this compound on disease-related deficits.

-

Neuroinflammatory and Oxidative Stress Markers: Quantifying the levels of key cytokines, microglial activation markers, and markers of oxidative damage in the brain.

-

Pathological Hallmarks: Assessing the effect of this compound on amyloid-beta and tau pathology in Alzheimer's models, and on dopaminergic neuron survival in Parkinson's models.

References

Discovery and development history of Sotagliflozin

An In-depth Technical Guide to the Discovery and Development of Sotagliflozin

Executive Summary

This compound (LX4211) is a first-in-class oral dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2). Its development was rooted in a strategic approach to simultaneously target two key pathways of glucose regulation: renal glucose reabsorption via SGLT2 and intestinal glucose absorption via SGLT1. This dual mechanism offers a complementary, insulin-independent approach to glycemic control and has demonstrated significant cardiovascular and renal benefits. This document provides a comprehensive technical overview of this compound's journey from initial discovery through extensive clinical development, culminating in its regulatory approvals for heart failure.

Discovery and Rationale

The development of this compound was initiated by Lexicon Pharmaceuticals, leveraging its expertise in mouse genetics to identify novel drug targets.[1]

1.1. Preclinical Rationale: The Dual Inhibition Hypothesis The therapeutic strategy was built on the distinct and complementary roles of SGLT1 and SGLT2:

-

SGLT2: Predominantly located in the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3] Inhibition of SGLT2 was a well-established mechanism to induce glucosuria, thereby lowering blood glucose levels.

-

SGLT1: Primarily found in the small intestine, SGLT1 is the main transporter for the absorption of dietary glucose and galactose.[2][4] To a lesser extent, it is also present in the kidneys, reabsorbing the remaining glucose not captured by SGLT2.

The hypothesis was that combining SGLT2 inhibition with SGLT1 inhibition could provide superior glycemic control. By blocking intestinal SGLT1, this compound delays and reduces the absorption of dietary glucose, leading to a blunting of postprandial glucose spikes.[2][5] This gastrointestinal effect was also found to stimulate the release of glucagon-like peptide 1 (GLP-1) and polypeptide tyrosine tyrosine (PYY), hormones that contribute to glycemic control and appetite regulation.[5][6]

1.2. Lead Optimization An extensive medicinal chemistry program led to the identification of this compound as the lead candidate. It was optimized to have a specific inhibitory profile, with approximately 20-fold greater selectivity for SGLT2 over SGLT1.[5][7] This profile was designed to achieve clinically meaningful inhibition of both targets at therapeutic doses.

Mechanism of Action

This compound exerts its therapeutic effects through the dual inhibition of SGLT1 and SGLT2, impacting glucose homeostasis via two primary organs: the kidneys and the gastrointestinal tract.[4][8]

-

Renal Effects (SGLT2 Inhibition): By inhibiting SGLT2 in the kidneys, this compound reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.[2]

-

Gastrointestinal Effects (SGLT1 Inhibition): By inhibiting SGLT1 in the enterocytes of the small intestine, this compound slows the absorption of glucose from food, which significantly reduces postprandial hyperglycemia.[2][8]

This dual action provides a comprehensive approach to lowering blood glucose, independent of insulin secretion.

Caption: Mechanism of Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and patient populations. It is rapidly absorbed with dose-proportional systemic exposure.[9][10]

| Parameter | Value | Citation |

| Absorption | ||

| Tmax (single dose) | 1.25 - 3 hours | [8] |

| Tmax (multiple doses) | 2.5 - 4 hours | [8] |

| Oral Bioavailability | ~71% | [8] |

| Effect of Food (High-Calorie) | Cmax increased by 149%, AUC by 50% | [11] |

| Distribution | ||

| Volume of Distribution (Vd) | 9392 L | [8] |

| Plasma Protein Binding | ~98% | [8] |

| Metabolism | ||

| Primary Pathway | Glucuronidation via UGT1A9 | [8] |

| Major Metabolite | 3-O-glucuronide (M19), inactive | [8] |

| Excretion | ||

| Terminal Half-life (t1/2) | 21 - 35 hours | [8] |

| Apparent Clearance (CL/F) | 261 - 374 L/h (healthy volunteers) | [8] |

| Route of Elimination | 57% in urine, 37% in feces | [8] |

| Multiple Dosing | ||

| Accumulation Ratio (Cmax) | ~1.57 | [9][10] |

| Accumulation Ratio (AUC) | ~1.84 | [9][10] |

| Table 1: Pharmacokinetic Parameters of this compound |

Clinical Development

This compound has undergone a rigorous clinical development program across multiple indications, including Type 1 Diabetes (T1D), Type 2 Diabetes (T2D), Chronic Kidney Disease (CKD), and Heart Failure (HF).

Caption: Clinical Development Workflow for this compound.

Phase II and III Trials in Type 1 Diabetes (inTandem Program)

This compound was extensively studied as an oral adjunct to insulin in adults with T1D. The inTandem program consisted of several Phase 3 trials.

Experimental Protocol (inTandem1 & inTandem2):

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12]

-

Patient Population: Adults with T1D using insulin pumps or multiple daily injections with a baseline HbA1c of 7.0% to 11.0%.[12]

-

Intervention: Following a 6-week insulin optimization period, patients were randomized to receive this compound 200 mg, this compound 400 mg, or placebo once daily for 24-52 weeks, in addition to their insulin therapy.[12]

-

Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[12]

| Outcome | This compound 200 mg | This compound 400 mg | Placebo | Citation |

| inTandem2 (24 Weeks) | ||||

| Δ HbA1c from Baseline | -0.39% (p < 0.001) | -0.37% (p < 0.001) | -0.03% | [12] |

| inTandem1 (6 Months) | ||||

| Body Weight Change | -3.5 lbs | -6.0 lbs | +1.8 lbs | [13] |

| Meta-Analysis Data | ||||

| Severe Hypoglycemia | RR: 0.69 (vs. Placebo) | RR: 0.69 (vs. Placebo) | - | [14] |

| Diabetic Ketoacidosis (DKA) | RR: 3.93 (vs. Placebo) | RR: 3.93 (vs. Placebo) | - | [14] |

| Table 2: Key Efficacy and Safety Results from Phase 3 Trials in Type 1 Diabetes |

Despite showing efficacy in glycemic control and weight reduction, an increased risk of diabetic ketoacidosis (DKA) was observed.[13][14] This led to the FDA declining approval for T1D in the U.S., while the European Medicines Agency (EMA) granted a limited approval that was later withdrawn by the manufacturer.[15]

Phase III Cardiovascular Outcome Trials (CVOTs): SOLOIST-WHF and SCORED

The focus of development shifted to cardiovascular and renal outcomes in patients with T2D, leading to two pivotal trials: SOLOIST-WHF and SCORED.[16][17]

Experimental Protocol (SOLOIST-WHF):

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[18][19]

-

Patient Population: 1,222 patients with T2D recently hospitalized for worsening heart failure. The trial included patients with both reduced and preserved ejection fraction.[16][18]

-

Intervention: this compound (200 mg, titrated to 400 mg) or placebo, initiated either in-hospital or within 3 days of discharge.[18][19]

-

Primary Endpoint: Total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[19][20]

Caption: Logical Flow of the SOLOIST-WHF Trial Design.

Experimental Protocol (SCORED):

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[21][22]

-

Patient Population: 10,584 patients with T2D, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[22][23]

-

Intervention: this compound (200 mg, titrated to 400 mg) or placebo.[23]

-

Primary Endpoint: Initially a composite of major adverse cardiovascular events (MACE), the primary endpoint was changed (due to early trial termination) to the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[22]

Caption: Logical Flow of the SCORED Trial Design.

| Outcome | SOLOIST-WHF | SCORED | Citation |

| Primary Endpoint | |||

| (CV Death, HHF, Urgent HF Visit) | HR: 0.67 (95% CI: 0.52-0.85); p<0.001 | HR: 0.75 (95% CI: 0.63-0.88); p<0.001 | [16][19][20][21] |

| Key Secondary Endpoints | |||

| MACE (CV Death, Nonfatal MI, Nonfatal Stroke) | - | HR: 0.84 (95% CI: 0.72-0.99) | [16][21][22] |

| Nonfatal MI | - | RRR: 30% | [21] |

| Nonfatal Stroke | - | RRR: 30% | [21] |

| Adverse Events of Interest | |||

| Diarrhea | Increased vs. Placebo | Increased vs. Placebo | [3] |

| Volume Depletion | Increased vs. Placebo | Increased vs. Placebo | [3] |

| Table 3: Key Efficacy Results from Phase 3 Cardiovascular Outcome Trials |

These trials successfully demonstrated that this compound significantly reduces the risk of major heart failure events in a broad population of patients with T2D at high cardiovascular risk.[24]

Mechanistic Trial in HFpEF without Diabetes (SOTA-P-CARDIA)

To explore the benefits of this compound beyond diabetic populations, a mechanistic trial was conducted in patients with heart failure with preserved ejection fraction (HFpEF) without diabetes.

Experimental Protocol (SOTA-P-CARDIA):

-

Study Design: Prospective, randomized, double-blind, placebo-controlled trial.[25]

-

Patient Population: 88 diverse participants with HFpEF without diabetes.[25][26]

-

Intervention: this compound or placebo for six months.[26]

-

Primary Outcomes: Changes in cardiac structure and function (e.g., left ventricular mass), quality of life (KCCQ), and functional capacity (6-minute walk test).[25][26]

| Outcome | Result | Citation |

| Left Ventricular Mass | Statistically significant improvement | [25][26] |

| Diastolic Function | Statistically significant improvement | [25][26] |

| 6-Minute Walk Test | Statistically significant improvement | [25][26] |

| KCCQ Score (Quality of Life) | Statistically significant improvement | [25][26] |

| Peak VO₂ | Notable improvement (not statistically significant) | [25][26] |

| Table 4: Key Efficacy Results from SOTA-P-CARDIA Trial in HFpEF without Diabetes |